molecular formula C18H18N2O4 B3939061 N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide

Cat. No. B3939061
M. Wt: 326.3 g/mol
InChI Key: KJQADOBFUKAXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide, also known as BDDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.43 g/mol.

Mechanism of Action

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide acts as a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By activating the sigma-1 receptor, N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and neuroprotection against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other signaling pathways. Additionally, N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
However, there are also some limitations to using N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments. One of these is the limited availability of the compound, which can make it difficult to conduct large-scale studies. Additionally, the mechanism of action of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is still not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide. One of these is the development of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide-based drugs for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is the exploration of the role of the sigma-1 receptor in cancer biology and the potential use of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide as an anticancer agent. Finally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide and its potential applications in other areas of scientific research.

Scientific Research Applications

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.

properties

IUPAC Name

N'-benzyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(19-10-13-6-2-1-3-7-13)18(22)20-11-14-12-23-15-8-4-5-9-16(15)24-14/h1-9,14H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQADOBFUKAXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.